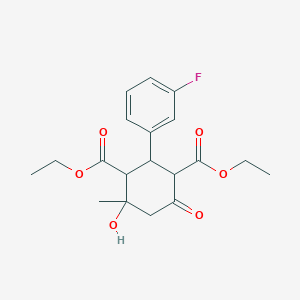
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione, also known as ABDTP, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it has been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. It has also been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione modulates the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have low toxicity and good bioavailability. It has been found to cross the blood-brain barrier, which makes it a potential candidate for treating diseases of the central nervous system. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its high yield and good solubility in various solvents. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to have low toxicity, which makes it suitable for in vivo studies. However, one limitation is that the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione. One direction is to further investigate its potential use in treating cancer and neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on understanding the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione and designing experiments to study its effects in more detail.
Métodos De Síntesis
The synthesis of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 6-chloro-2-amino-4-(1,3-benzodioxol-5-yl)pyrimidine with 1-adamantylthiol in the presence of a base. The reaction yields 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione as a white solid with a high yield. This synthesis method has been optimized and can be performed on a large scale.
Aplicaciones Científicas De Investigación
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H24N2O2S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C21H24N2O2S/c26-20-22-16(15-1-2-17-18(6-15)25-11-24-17)7-19(23-20)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14,16H,3-5,8-11H2,(H2,22,23,26) |
Clave InChI |
QIVZCLUERXKILL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![N-(cyclohexylmethyl)-2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282578.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)